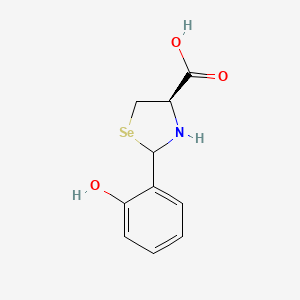
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is a unique organoselenium compound Organoselenium compounds are known for their diverse biological activities and potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with selenourea under specific conditions. The reaction proceeds through a cyclization process, forming the selenazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Ethers or esters, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is used as a precursor for synthesizing other organoselenium compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Organoselenium compounds are known to mimic the activity of glutathione peroxidase, an important enzyme in protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Its ability to modulate oxidative stress pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance, particularly in terms of resistance to oxidative degradation.
Wirkmechanismus
The mechanism of action of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This activity is particularly relevant in its potential anticancer and antimicrobial effects, where the induction of oxidative stress can lead to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in various enzymatic functions.
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement.
Uniqueness
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which combines a selenazolidine ring with a hydroxyphenyl group. This unique combination allows for distinct chemical reactivity and biological activity, setting it apart from other organoselenium compounds.
Eigenschaften
CAS-Nummer |
924636-78-2 |
|---|---|
Molekularformel |
C10H11NO3Se |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3Se/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |
InChI-Schlüssel |
YARWXAWBFFCIQQ-JAVCKPHESA-N |
Isomerische SMILES |
C1[C@H](NC([Se]1)C2=CC=CC=C2O)C(=O)O |
Kanonische SMILES |
C1C(NC([Se]1)C2=CC=CC=C2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


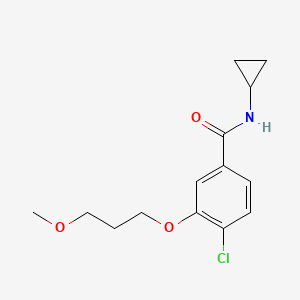
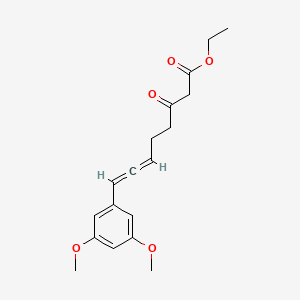
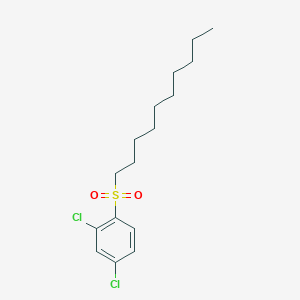
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
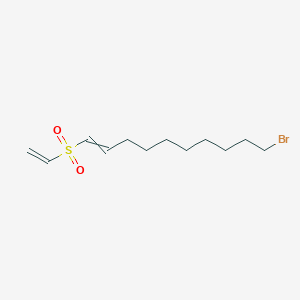
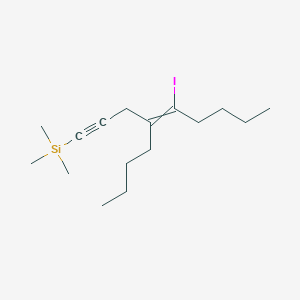
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
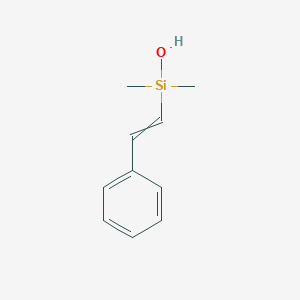
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
